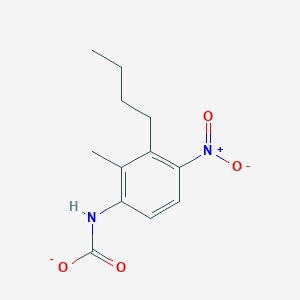
N-Butyl-N-methyl-4-nitrophenyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-methyl-4-nitrophenyl carbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H15N2O4- and its molecular weight is 251.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
NBMNC has been extensively studied for its role as an active-site titrator for bile-salt-dependent lipases. Research indicates that it effectively inhibits these enzymes, making it valuable for understanding lipid metabolism and potential therapeutic applications in obesity and metabolic disorders.
Case Study:
- A study demonstrated that NBMNC specifically inhibited human bile-salt-dependent lipase activity, with the release of 4-nitrophenol directly proportional to enzyme inhibition . This specificity makes it an excellent tool for probing lipase function.
Medicinal Chemistry
In medicinal chemistry, derivatives of NBMNC are being investigated for their potential antimicrobial and antioxidant properties. Its structural features allow for modifications that can enhance these biological activities.
Applications:
- Development of novel antimicrobial agents targeting specific bacterial strains.
- Exploration of antioxidant capabilities in preventing oxidative stress-related diseases.
Biochemical Assays
Due to its ability to inhibit specific enzymes, NBMNC is utilized in biochemical assays to study enzyme kinetics and mechanisms. It serves as a substrate in various assays to evaluate enzyme activity under different conditions.
Propiedades
Número CAS |
133989-59-0 |
|---|---|
Fórmula molecular |
C12H15N2O4- |
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
N-(3-butyl-2-methyl-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-5-9-8(2)10(13-12(15)16)6-7-11(9)14(17)18/h6-7,13H,3-5H2,1-2H3,(H,15,16)/p-1 |
Clave InChI |
NDXUBIHVSOBTCM-UHFFFAOYSA-M |
SMILES |
CCCCC1=C(C=CC(=C1C)NC(=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCC1=C(C=CC(=C1C)NC(=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
133989-59-0 |
Sinónimos |
BMN-carbamate N-butyl-N-methyl-4-nitrophenyl carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















